molecular formula C11H14N2O2 B1318871 1-(Pyridin-2-yl)piperidine-4-carboxylic acid CAS No. 685827-70-7

1-(Pyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1318871
CAS No.: 685827-70-7
M. Wt: 206.24 g/mol
InChI Key: NUPQTEYBFNCZHX-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-yl)piperidine-4-carboxylic acid” is an organic compound. It belongs to the class of organic compounds known as 4-benzylpiperidines . The empirical formula of this compound is C11H14N2O2 .


Molecular Structure Analysis

The molecular weight of “this compound” is 206.24 . The InChI key of this compound is NUPQTEYBFNCZHX-UHFFFAOYSA-N .

It has a storage temperature of room temperature .

Scientific Research Applications

Cancer Treatment

1-(Pyridin-2-yl)piperidine-4-carboxylic acid derivatives have been explored for their potential in treating cancer. For instance, a study described an Aurora kinase inhibitor using a compound related to this compound, which may inhibit Aurora A, a protein kinase involved in cell division, thereby offering a pathway for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Piperidine Derivatives

The compound is also integral in the synthesis of various piperidine derivatives. For example, a study detailed the transformation of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, closely related to the compound , into piperidine derivatives, which serve as versatile intermediates for a broad range of amines (H. P. Acharya & D. Clive, 2010).

Nanomagnetic Reusable Catalyst

In the field of nanotechnology, this compound (PPCA) functionalized nanoparticles have been developed as nanomagnetic reusable catalysts. These catalysts facilitate the efficient synthesis of organic compounds, demonstrating the versatility of PPCA in advanced material science (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Antimicrobial Activity

The derivatives of this compound have shown potential in antimicrobial applications. A study synthesized new pyridine derivatives from this compound and tested them for antimicrobial activity, indicating its potential use in developing new antimicrobial agents (N. Patel, S. N. Agravat & Faiyazalam M. Shaikh, 2011).

Spectroscopic and Quantum Mechanical Studies

The compound has been a subject of spectroscopic and quantum mechanical studies, contributing to our understanding of its properties at the molecular level. Such studies are crucial for designing drugs and materials with specific desired properties (P. Devi, A. Bishnoi & S. Fatma, 2020).

NMDA Receptor Antagonists

Compounds derived from this compound have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists. NMDA receptor antagonists have potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, epilepsy, and in preventing neuronal damage during cerebral ischemia. In this context, specific derivatives of this compound have demonstrated promising activity as NMDA antagonists (P. Ornstein et al., 1989).

Safety and Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

1-(Pyridin-2-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical studies .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can result in enzyme inhibition or activation, depending on the context. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function. Long-term studies have observed that prolonged exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. By understanding the metabolic pathways associated with this compound, researchers can gain insights into its broader effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .

Properties

IUPAC Name

1-pyridin-2-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-4-7-13(8-5-9)10-3-1-2-6-12-10/h1-3,6,9H,4-5,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPQTEYBFNCZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590474
Record name 1-(Pyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685827-70-7
Record name 1-(Pyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydroxide solution (5M, 24.8 ml, 0.12 mol) was added drop wise to a solution of 3,4,5,6-tetrahydro-2H-[1,2′]-bipyridinyl-4-carboxylic acid ethyl ester (5.8 g, 24 mmol)(see reference Farmaco, 1993, 48(10), 1439) in 1,4-dioxane (100 ml). The mixture was stirred at room temperature for 72 hours and then evaporated under reduced pressure. The residue was purified by ion exchange chromatography on Dowex® 50 WX8 resin using methanol and ammonium hydroxide solution in water as eluant (gradient from 0:0:100 to 0:5:95 to 5:5:90). The material obtained was triturated with diethyl ether to give the title compound (4.42 g).
Quantity
24.8 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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